5-Carbethoxy-2-thiouracil
Overview
Description
Synthesis Analysis
The synthesis of 5-carbethoxy-2-thiouracil involves an acid-mediated cyclocondensation process, utilizing diethyl ethoxymethylenemalonate and thioureas. This method allows for the efficient production of 5-carbethoxy-2-thiouracil, highlighting its versatility in creating pyrimidinone-based derivatives with significant biological activities (Botsi & Tsolomitis, 2007).
Molecular Structure Analysis
The molecular structure of 5-carbethoxy-2-thiouracil has been elucidated through X-ray diffraction studies, revealing its unique structural features. For instance, copper(I) halide complexes of 5-carbethoxy-2-thiouracil have been synthesized and structurally characterized, offering insights into its coordination chemistry and potential for forming biologically active complexes (Papazoglou et al., 2014).
Chemical Reactions and Properties
5-Carbethoxy-2-thiouracil undergoes various chemical reactions, including alkylation under phase-transfer catalysis (PTC) conditions, leading to S-monoalkylated and S-, N-dialkylated products. These reactions expand the range of derivatives that can be synthesized from 5-carbethoxy-2-thiouracil, further enhancing its applicability in synthetic chemistry (Hassan et al., 2003).
Physical Properties Analysis
The crystal and molecular structure of 5-carboxy-2-thiouracil monohydrate, closely related to 5-carbethoxy-2-thiouracil, provides valuable information on its physical properties. Extensive hydrogen bonding patterns contribute to its stability and solubility, essential factors in its potential applications (Tiekink, 2001).
Chemical Properties Analysis
The reactivity of 5-carbethoxy-2-thiouracil with different nucleophiles and its potential to form various complexes, as seen in the synthesis of copper(I) complexes, are indicative of its chemical properties. These complexes have been evaluated for their antitumor properties, highlighting the compound's relevance in medicinal chemistry (Papazoglou et al., 2014).
Scientific Research Applications
Synthesis and Characterization
- Copper Complex Formation : 5-Carbethoxy-2-thiouracil (5-CTU) is used to synthesize copper complexes. These complexes, both dinuclear and mononuclear, exhibit potential biological applications, particularly in cancer research (Kumar & Suman, 2020).
- Structural Analysis : The crystal and molecular structures of 5-CTU derivatives have been determined, providing insights into their chemical properties and potential interactions (Tiekink, 2001).
Biological and Antitumor Activities
- In Vitro Cytotoxicity : Copper complexes derived from 5-CTU demonstrate significant cytotoxicity against certain cancer cell lines, suggesting their potential as antitumor agents (Papazoglou et al., 2014).
- Antimicrobial and Antiviral Activities : Derivatives of 5-CTU are known to exhibit antimicrobial and antiviral properties. Some S-substituted 2-thiouracils, related to 5-CTU, have shown potent activity against HIV-1 types (Botsi & Tsolomitis, 2007).
Chemical Reactivity and Synthesis
- Alkylation and Nucleophilic Reactions : Studies on the reactivity of 5-CTU with various reagents under different conditions have been conducted to explore its chemical behavior (Hassan et al., 2003).
Pharmacokinetics and Disposition
- PF-06282999 - A Thiouracil Derivative : Research on PF-06282999, a derivative of thiouracil, which includes 5-CTU as a category, has been conducted to understand its pharmacokinetics and potential application in treating cardiovascular diseases (Dong et al., 2016).
Safety And Hazards
Future Directions
Research on 5-Carbethoxy-2-thiouracil and its derivatives is ongoing, with a focus on their potential anti-bacterial and anti-tumor applications . Some of the metal complexes of 2-thiouracil and its derivatives are being studied for their use in the treatment of tuberculosis, arthritis, and various types of cancer .
properties
IUPAC Name |
ethyl 4-oxo-2-sulfanylidene-1H-pyrimidine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3S/c1-2-12-6(11)4-3-8-7(13)9-5(4)10/h3H,2H2,1H3,(H2,8,9,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFSHLBWRUOCPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC(=S)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30191435 | |
Record name | 5-Carbethoxy-2-thiouracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30191435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Carbethoxy-2-thiouracil | |
CAS RN |
38026-46-9 | |
Record name | Ethyl 1,2,3,4-tetrahydro-4-oxo-2-thioxo-5-pyrimidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38026-46-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Carbethoxy-2-thiouracil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038026469 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 38026-46-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11999 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 38026-46-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1584 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Carbethoxy-2-thiouracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30191435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-thiouracil-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.846 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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